molecular formula C17H25N3O B5709916 N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylpiperazin-1-yl)propanamide

N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylpiperazin-1-yl)propanamide

Cat. No.: B5709916
M. Wt: 287.4 g/mol
InChI Key: ZYNIYGJXBYSUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylpiperazin-1-yl)propanamide is a synthetic small molecule characterized by three structural motifs:

  • Indenyl core: A 2,3-dihydro-1H-inden-5-yl group, providing a rigid, planar aromatic scaffold.
  • Propanamide linker: A three-carbon chain connecting the indenyl group to the piperazine moiety.
  • 4-methylpiperazine: A six-membered heterocyclic ring with a methyl substituent at the 4-position, contributing to solubility and electronic properties.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-19-9-11-20(12-10-19)8-7-17(21)18-16-6-5-14-3-2-4-15(14)13-16/h5-6,13H,2-4,7-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNIYGJXBYSUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Piperazine Substituent Key Implications
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylpiperazin-1-yl)propanamide (Target) C17H25N3O* ~287.4* 4-methyl Enhanced solubility; reduced metabolic oxidation risk vs. bulkier substituents.
N-(2,3-Dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide C22H27N3O 349.48 4-phenyl Higher lipophilicity; potential CNS penetration due to aromatic bulk.
N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide C18H19NO3S 329.41 Phenylsulfonyl Electron-withdrawing effects; altered hydrogen-bonding capacity.
Impurity B (BP): 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one C19H21N5O 4-phenyl Highlights regulatory focus on phenyl-substituted analogs in manufacturing.

*Inferred based on structural similarity to ; substituent replacement (phenyl → methyl).

Pharmacological and Physicochemical Properties

  • 4-Methylpiperazine (Target) :

    • The methyl group reduces steric hindrance and lipophilicity (predicted LogP ~1.5–2.0) compared to phenyl (LogP ~3.5 for ), likely improving aqueous solubility and reducing cytochrome P450-mediated metabolism .
    • Basic nitrogen in piperazine may enhance binding to serotonin or dopamine receptors, common targets for piperazine-containing drugs.
  • 4-Phenylpiperazine () :

    • Increased lipophilicity favors blood-brain barrier penetration but raises risks of off-target CNS effects and oxidative metabolism (e.g., hydroxylation of the phenyl ring) .

Toxicity and Regulatory Insights

  • The target’s methyl group may reduce toxicity risks associated with phenyl metabolites (e.g., reactive quinones from phenyl oxidation) .
  • Sulfonyl-containing analogs (e.g., ) could pose renal toxicity risks due to sulfonation pathways, though specific data are unavailable.

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